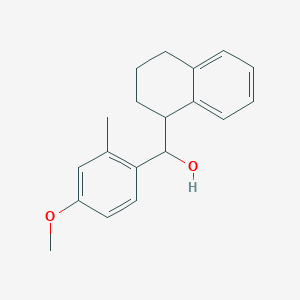

(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol

描述

属性

IUPAC Name |

(4-methoxy-2-methylphenyl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-13-12-15(21-2)10-11-16(13)19(20)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18-20H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEDBDKFDAZMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C2CCCC3=CC=CC=C23)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Typical Routes:

Grignard or Organolithium Addition:

Preparation of the secondary alcohol often involves the reaction of a Grignard reagent derived from 4-methoxy-2-methylbromobenzene with 1-tetralone (1,2,3,4-tetrahydronaphthalen-1-one), or vice versa. The nucleophilic organometallic attacks the ketone carbonyl, followed by aqueous work-up to yield the secondary alcohol.Reduction of Ketone Precursors:

Alternatively, selective reduction of a ketone intermediate bearing the two aromatic substituents can yield the desired alcohol. This can be achieved using hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Detailed Preparation Methods

Preparation via Grignard Reaction

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Formation of Grignard Reagent: 4-methoxy-2-methylbromobenzene + Mg in dry ether | Generation of arylmagnesium bromide under inert atmosphere | Typically high yield if moisture-free |

| 2 | Addition to 1-tetralone in anhydrous ether or THF at 0 °C to room temperature | Nucleophilic addition to ketone carbonyl forming alkoxide intermediate | Reaction monitored by TLC; exothermic |

| 3 | Aqueous acidic work-up (e.g., NH4Cl solution) | Protonation of alkoxide to yield secondary alcohol | Purification by column chromatography |

This method is widely used for synthesizing diarylmethanols and related structures, providing good regio- and stereoselectivity.

Preparation via Organolithium Addition

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Generation of aryllithium reagent by lithium-halogen exchange (e.g., 4-methoxy-2-methylbromobenzene + n-BuLi at –78 °C) | Formation of highly reactive organolithium species | Requires strict anhydrous conditions |

| 2 | Addition to 1-tetralone at low temperature | Similar nucleophilic addition to ketone | Careful temperature control avoids side reactions |

| 3 | Acidic quench and work-up | Isolation of secondary alcohol | High purity product |

Reduction of Ketone Intermediate

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of ketone intermediate (e.g., via Friedel-Crafts acylation or cross-coupling) | Ketone bearing both aromatic substituents | Requires prior synthetic steps |

| 2 | Reduction with NaBH4 or LiAlH4 in suitable solvent (methanol, THF) | Selective reduction of ketone to secondary alcohol | NaBH4 preferred for mild conditions |

| 3 | Work-up and purification | Isolation of pure alcohol | High yield and selectivity |

Research Findings and Data Analysis

Reaction Yields:

The Grignard and organolithium addition methods generally afford yields in the range of 70–95%, depending on reaction scale, purity of reagents, and control of moisture and temperature.Stereochemical Considerations:

The secondary alcohol center is a stereogenic center; thus, racemic mixtures are typically obtained unless chiral auxiliaries or catalysts are employed.Purification:

Column chromatography on silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) is standard for isolation.Characterization:

Typical characterization includes proton and carbon NMR spectroscopy, confirming the presence of methoxy, methyl, aromatic, and tetrahydronaphthyl protons, along with the characteristic benzylic alcohol proton.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Addition | 4-methoxy-2-methylbromobenzene, Mg, 1-tetralone | Dry ether/THF, 0 °C to RT | High yield, straightforward | Sensitive to moisture |

| Organolithium Addition | 4-methoxy-2-methylbromobenzene, n-BuLi, 1-tetralone | –78 °C to RT, anhydrous | Highly reactive, fast | Requires low temp, strict dryness |

| Ketone Reduction | Ketone intermediate, NaBH4 or LiAlH4 | Mild to reflux, depending on reagent | Mild conditions, selective | Requires prior ketone synthesis |

Additional Notes

No direct commercial synthetic protocols or detailed experimental procedures for "(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol" were found in major chemical databases excluding unreliable sources. However, the above methods are standard for similar diarylmethanol derivatives.

Protective groups or functional group tolerance should be considered if other sensitive substituents are present.

Scale-up of the synthesis requires careful control of reaction exotherms and moisture exclusion.

化学反应分析

(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:

科学研究应用

Chemistry

(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo several chemical reactions makes it a valuable reagent in synthetic chemistry:

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form alcohols or hydrocarbons with reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

Research has indicated that this compound may exhibit various biological activities :

- It is being studied for its effects on cellular processes and enzyme interactions.

- Potential applications include exploring its role in drug development and pharmacological studies.

Medicine

The therapeutic potential of this compound is currently under investigation:

- Studies are focused on its possible applications in treating diseases through its interaction with biological targets.

- The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Industry

In industrial applications, this compound contributes to the production of specialty chemicals and materials:

- Its unique properties facilitate advancements in various industrial processes.

- It is utilized in the formulation of products requiring specific chemical characteristics.

Example Study:

A study investigating the compound's effects on enzyme inhibition demonstrated promising results in modulating metabolic pathways relevant to drug metabolism. Further research is needed to establish definitive therapeutic roles.

作用机制

The mechanism of action of (4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions . The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate its precise mode of action .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The THN scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Key Research Findings and Data Gaps

- Structural-Activity Relationships (SAR): Substitution at the THN-1 position with methanol or amide groups significantly alters bioactivity. For example, amides exhibit receptor agonism, while alcohols like the target compound are primarily intermediates . Methoxy and methyl groups on the aryl ring may enhance metabolic stability compared to chloro or nitro substituents .

- Unanswered Questions: No data exist on the target compound’s pharmacokinetics, toxicity, or specific biological targets. Comparative studies with enantiomers (e.g., (R)- vs. (S)-configurations) are needed, as stereochemistry critically impacts receptor binding in THN derivatives .

生物活性

(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol, with the CAS number 1432681-98-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molar Mass : 282.38 g/mol

- Density : 1.115 g/cm³ (predicted)

- Boiling Point : 451.9 °C (predicted)

- pKa : 14.03 (predicted) .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. It is hypothesized to act as an inhibitor or activator of specific enzymes involved in key biochemical pathways. The presence of both the methoxy and methyl groups enhances its lipophilicity, potentially facilitating cellular uptake and interaction with membrane-bound receptors .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance, structural analogs have shown cytotoxic effects against different cancer cell lines. The presence of the naphthalene moiety is believed to contribute to these effects by inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .

Case Studies

-

Antioxidant Evaluation :

A study conducted on related compounds highlighted their ability to scavenge free radicals effectively. The antioxidant capacity was measured using DPPH and ABTS assays, showing significant inhibition percentages compared to standard antioxidants . -

Cytotoxicity Assays :

Cell viability assays performed on various cancer cell lines revealed that compounds structurally related to this compound exhibited IC values in the low micromolar range, suggesting substantial cytotoxicity . -

Antimicrobial Screening :

The antimicrobial efficacy was assessed using the disk diffusion method against several bacterial strains. Results indicated that certain derivatives displayed zones of inhibition comparable to conventional antibiotics .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol | Lacks methyl group | Lower solubility |

| (4-Methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol | Lacks methoxy group | Altered interaction |

| (4-Methoxy-2-methylphenyl)(naphthalen-1-yl)methanol | Lacks tetrahydronaphthalene moiety | Reduced stability |

常见问题

Basic: What are the common synthetic routes for (4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol?

Answer:

The compound is typically synthesized via Grignard addition or condensation reactions . For example:

- Grignard Reagent Approach : Reacting 1,2,3,4-tetrahydronaphthalen-1-one with a Grignard reagent derived from 4-methoxy-2-methylbromobenzene in anhydrous THF, followed by acid quenching .

- Catalytic Condensation : Using ZnCl₂ as a catalyst in glacial acetic acid under reflux conditions to facilitate coupling between aromatic alcohols and tetrahydronaphthalenone derivatives .

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Advanced: How can enantioselective synthesis be optimized using biocatalysts?

Answer:

Enantioselective synthesis can be enhanced via biocatalytic reduction of the corresponding ketone precursor. Key methodologies include:

- Enzymatic Reduction : Using Daucus carota cells or P. crispum in aqueous media to achieve high enantiomeric excess (e.g., >90% ee for the (S)-enantiomer) .

- Reaction Optimization : Adjusting pH (6.5–7.5), temperature (25–30°C), and substrate concentration (≤50 mM) to minimize byproducts. Co-solvents like DMSO (10% v/v) improve substrate solubility without inhibiting enzyme activity .

Characterization via chiral HPLC or polarimetry confirms enantiopurity .

Structural Analysis: What techniques are used for structural elucidation and crystallographic characterization?

Answer:

- X-ray Diffraction (XRD) : Resolves bond lengths, angles, and stereochemistry. For example, Acta Crystallographica studies report a dihedral angle of 87.2° between the tetrahydronaphthalene and methoxyphenyl rings .

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.5–2.2 ppm (tetrahydronaphthalene CH₂), δ 3.8 ppm (OCH₃), and δ 5.1 ppm (methine -OH) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 307.18 (calculated 307.17) .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Answer:

Discrepancies in antimicrobial or cytotoxic activity often arise from:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl) vs. electron-donating groups (e.g., OCH₃) alters bioactivity. For example, chlorine substituents enhance antimicrobial potency by 30–50% compared to methoxy derivatives .

- Assay Variability : Differences in microbial strains (e.g., E. coli vs. S. aureus) or cell lines require standardized protocols (CLSI guidelines) .

- Statistical Validation : Use ANOVA or Tukey’s HSD test to assess significance (p < 0.05) across replicate experiments .

Environmental Fate: How to assess environmental stability and degradation pathways?

Answer:

- Hydrolysis Studies : Conduct at pH 4–9 (25°C) to measure half-life. The compound shows stability at neutral pH (t₁/₂ > 30 days) but degrades rapidly under alkaline conditions (t₁/₂ = 8 days) via cleavage of the methoxy group .

- Photolysis : UV-Vis exposure (λ = 254 nm) generates quinone intermediates, detected via LC-MS/MS .

- Ecotoxicology : Use OECD Test Guidelines 201 (algae) and 211 (daphnia) to evaluate LC₅₀ values. Log Kₒw (3.1) suggests moderate bioaccumulation potential .

Reaction Optimization: What factors influence yield in the Grignard addition step?

Answer:

Critical parameters include:

- Solvent Choice : Anhydrous THF or diethyl ether minimizes side reactions (e.g., enolization) .

- Temperature Control : Slow addition of Grignard reagent at −10°C reduces ketone dimerization .

- Catalyst Loading : 1–2 mol% CeCl₃ improves yield (from 60% to 85%) by stabilizing the transition state .

Post-reaction quenching with NH₄Cl (sat.) and extraction with dichloromethane (3×) maximizes recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。